![molecular formula C17H20N6O B2901364 4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide CAS No. 405222-60-8](/img/structure/B2901364.png)
4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide, also known as 4-DMPP, is a synthetic compound initially developed and synthesized in the early 1990s by a research team in the United States. This compound has been studied extensively by scientists due to its potential applications in scientific research and drug discovery.
Wissenschaftliche Forschungsanwendungen
4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide has been studied extensively due to its potential applications in scientific research and drug discovery. It has been used as an agonist of the G protein-coupled receptor GPR40, which is involved in glucose sensing and insulin secretion. It has also been used as a tool to study the effects of GPR40 activation on glucose homeostasis in animal models. In addition, this compound has been studied for its potential use as an anti-inflammatory agent and as a potential treatment for obesity and type 2 diabetes.
Wirkmechanismus
Target of Action
Pyrazolopyridazine deriv. 9, also known as 4-Dimethylamino-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide, has been identified as a potent inhibitor of CDK1/cyclin B . CDK1/cyclin B is a key regulator of the cell cycle, playing a crucial role in cell division and proliferation .
Mode of Action
The compound interacts with its target, CDK1/cyclin B, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, particularly affecting the transition from the G2 phase to the M phase . The exact molecular interactions between the compound and its target are still under investigation.
Biochemical Pathways
The inhibition of CDK1/cyclin B by Pyrazolopyridazine deriv. 9 affects the cell cycle pathway . This disruption can lead to cell cycle arrest, preventing cells from dividing and proliferating . This mechanism is particularly relevant in the context of cancer, where uncontrolled cell division is a hallmark of the disease .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Pyrazolopyridazine derivThe compound’s potency against its target suggests that it has sufficient bioavailability to exert its effects
Result of Action
The primary result of Pyrazolopyridazine deriv. 9’s action is the inhibition of cell division and proliferation . By disrupting the cell cycle, the compound can effectively halt the growth of rapidly dividing cells, such as cancer cells . This can lead to a reduction in tumor size and potentially slow the progression of the disease .
Action Environment
The efficacy and stability of Pyrazolopyridazine deriv. 9 can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, and the specific characteristics of the target cells
Vorteile Und Einschränkungen Für Laborexperimente
4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide has several advantages for laboratory experiments. It is a synthetic compound that is readily available and can be synthesized in the laboratory. In addition, it is highly selective for the GPR40 receptor and has been shown to be effective at activating the MAPK and PI3K/Akt pathways. However, there are some limitations to using this compound in laboratory experiments. It is not as potent as some other compounds and has been shown to have some toxicity in animal models.
Zukünftige Richtungen
Given the potential applications of 4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide in scientific research and drug discovery, there are numerous potential future directions for this compound. These include further studies on its effects on glucose homeostasis and metabolic regulation, as well as its potential use as an anti-inflammatory agent and treatment for obesity and type 2 diabetes. In addition, further studies on its mechanism of action and its effects on other G protein-coupled receptors could lead to the development of more potent and selective compounds. Finally, further studies on its toxicity in animal models and its potential use in humans could lead to the development of safer and more effective drugs.
Synthesemethoden
The synthesis of 4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide involves a multi-step reaction sequence. The first step involves the reaction of 4-dimethylamino-N-phenylbutanamide with phenylhydrazine, which yields a Schiff base. This Schiff base can then be reduced to the corresponding amine, which is then reacted with 3-chloropyridine in the presence of sodium hydroxide to form this compound. This multi-step synthesis method has been successfully used to synthesize this compound in the laboratory.
Eigenschaften
IUPAC Name |
4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-23(2)10-6-9-15(24)18-16-13-11-14(12-7-4-3-5-8-12)19-21-17(13)22-20-16/h3-5,7-8,11H,6,9-10H2,1-2H3,(H2,18,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHIZDYQCCLGRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=O)NC1=NNC2=NN=C(C=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


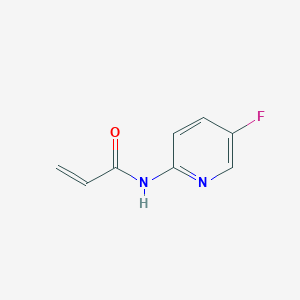
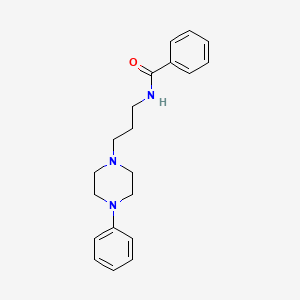
![N-([2,3'-bipyridin]-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2901289.png)

![2-(4-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2901292.png)
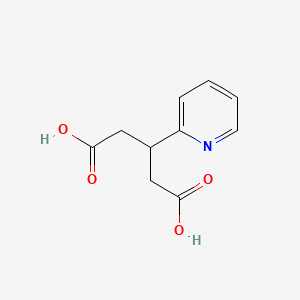
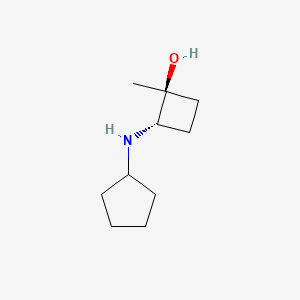
![8-((4-acetylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2901295.png)
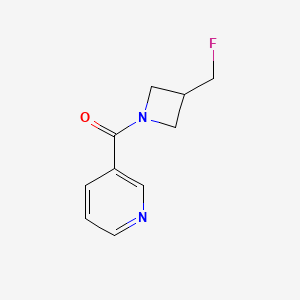
![3-[(E)-1-(2,4-dimethoxyanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B2901298.png)
![N-tert-butyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2901301.png)
![N-(4-butylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2901302.png)
![[4-(2,6-Dimethylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2901304.png)